![molecular formula C24H18O2 B081681 4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol CAS No. 10508-41-5](/img/structure/B81681.png)
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol
描述
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol, also known as bisphenol S (BPS), is a chemical compound that is widely used in the production of plastics and epoxy resins. BPS is a replacement for bisphenol A (BPA), which has been found to have harmful effects on human health and the environment. BPS is considered to be a safer alternative to BPA, but recent research has shown that it may also have negative effects on human health.
作用机制
BPS disrupts the normal functioning of hormones by binding to estrogen and androgen receptors in the body. This binding can interfere with the normal signaling pathways that regulate hormone production and activity. BPS can also affect the expression of genes that are involved in hormone regulation, leading to further disruption of the endocrine system.
生化和生理效应
BPS has been shown to have a number of negative effects on the body. In animal studies, exposure to BPS has been linked to reproductive problems, developmental issues, and other health problems. BPS has also been shown to have negative effects on the nervous system, immune system, and cardiovascular system.
实验室实验的优点和局限性
BPS is widely used in laboratory experiments due to its availability and low cost. However, it is important to note that BPS can have negative effects on the endocrine system, which can lead to confounding results in experiments that involve hormone regulation. Researchers should be aware of these potential effects and take them into account when designing experiments.
未来方向
There are a number of future directions for research on BPS. One area of focus is on the potential health effects of BPS exposure in humans. More research is needed to understand the extent of these effects and how they may be mitigated. Another area of focus is on developing safer alternatives to BPS that do not have negative effects on human health or the environment. Finally, more research is needed to understand the mechanisms by which BPS disrupts the endocrine system and how these effects can be prevented.
科学研究应用
BPS has been extensively studied in the scientific community due to its widespread use and potential health effects. Research has shown that BPS can have negative effects on the endocrine system, which regulates hormones in the body. BPS has been found to disrupt the normal functioning of hormones such as estrogen and androgen, which can lead to reproductive problems, developmental issues, and other health problems.
属性
CAS 编号 |
10508-41-5 |
|---|---|
产品名称 |
4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol |
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
4-[4-[4-(4-hydroxyphenyl)phenyl]phenyl]phenol |
InChI |
InChI=1S/C24H18O2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16,25-26H |
InChI 键 |
AMBWAOVSEACQJG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

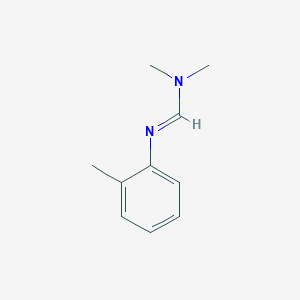
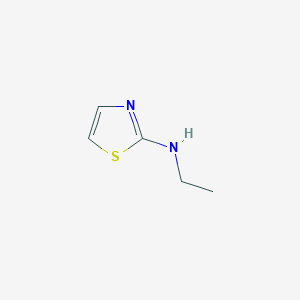

![2-[[2-[[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B81604.png)
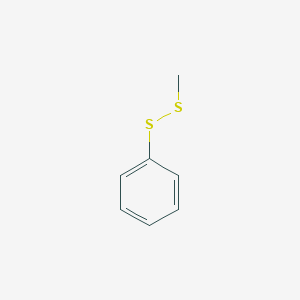
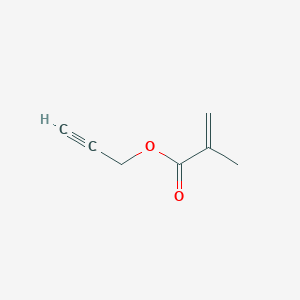
![[(1-Nitro-2-naphthyl)oxy]acetic acid](/img/structure/B81608.png)
![Sodium 4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B81609.png)

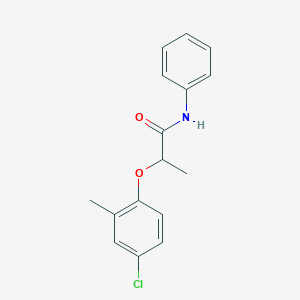
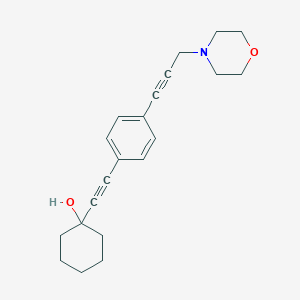
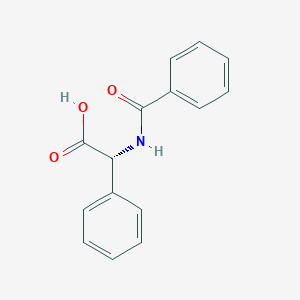
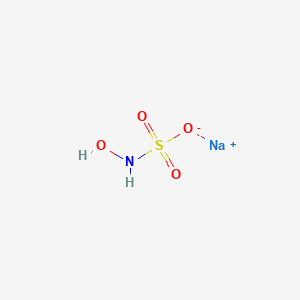
![Silanamine, 1-(chloromethyl)-N-[(chloromethyl)dimethylsilyl]-1,1-dimethyl-](/img/structure/B81627.png)